![molecular formula C15H12F3N3 B1417320 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine CAS No. 1038711-02-2](/img/structure/B1417320.png)
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine
Vue d'ensemble
Description
1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine is a compound that has drawn significant attention in the fields of medicinal chemistry and pharmaceuticals. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine can be achieved through a multi-step process. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with o-phenylenediamine. The reaction typically takes place in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions for several hours. The resulting intermediate is then subjected to cyclization to form the desired benzodiazole compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This often includes the use of continuous flow reactors, automated process control, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding N-oxide derivatives.
Reduction: : Can be reduced to form amine derivatives with altered pharmacological properties.
Substitution: : Can undergo nucleophilic substitution reactions at the benzodiazole ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary but often include solvents such as ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield N-oxides, reduction may yield primary or secondary amines, and substitution may yield a variety of substituted benzodiazole derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological targets, including enzymes and receptors.
Medicine: : Investigated for its antitumor, anti-inflammatory, and antiviral activities.
Industry: : Utilized in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism by which 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine exerts its effects often involves interaction with specific molecular targets. For instance, its antitumor activity may be due to inhibition of certain enzymes involved in cell proliferation. Similarly, its anti-inflammatory and antiviral properties may be linked to modulation of inflammatory pathways and inhibition of viral replication, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds structurally similar to 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine include:
1H-1,3-benzodiazole: : The parent structure without the trifluoromethylphenyl group.
Benzodiazole derivatives: : Compounds with various substituents on the benzodiazole ring.
Uniqueness
What sets this compound apart from its counterparts is the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This unique feature often translates into improved pharmacokinetic properties and potentially greater biological activity.
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYJPRWUOKBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


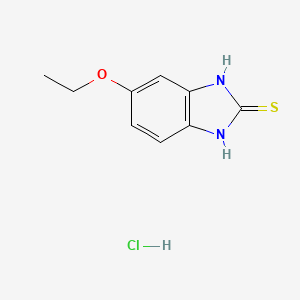
![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)
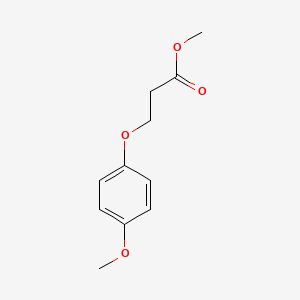

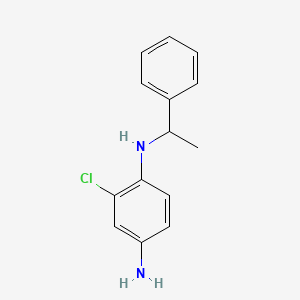

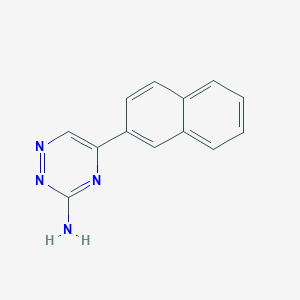

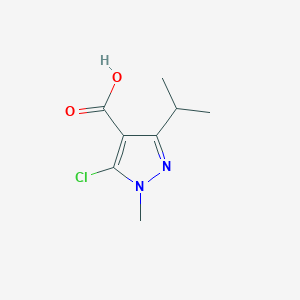

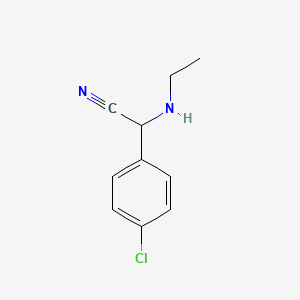

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)

